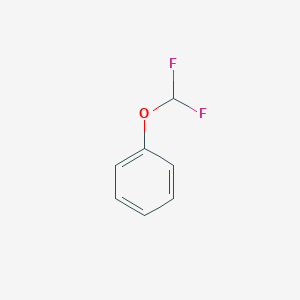

(Difluoromethoxy)benzene

Descripción

Significance of the Difluoromethoxy Moiety in Aromatic Systems for Chemical Science

The difluoromethoxy group (-OCF₂H) has become a crucial structural component in modern chemical science, particularly within aromatic systems. Its significance stems from the unique electronic properties imparted by the two fluorine atoms. This moiety is strongly electron-withdrawing, which can significantly alter the reactivity and properties of the benzene (B151609) ring to which it is attached. innospk.com The introduction of the -OCF₂H group can enhance metabolic stability, biological activity, and target specificity in molecules, making it highly valuable in drug discovery and agrochemical development. chinesechemsoc.org

The difluoromethoxy group serves as a "lipophilic hydrogen bond donor," a rare and valuable characteristic in medicinal chemistry. This property allows it to engage in specific interactions with biological targets, potentially improving the efficacy and pharmacokinetic profile of drug candidates. Furthermore, the -OCF₂H group is considered a bioisostere of other functional groups, such as the methoxy (B1213986) or hydroxyl group, offering a strategic alternative for chemists to fine-tune the properties of a molecule. Its ability to modulate acidity, lipophilicity, and metabolic stability makes it a powerful tool in the design of novel pharmaceuticals and advanced materials. acs.org The growing interest in fluorinated compounds has positioned the difluoromethoxy moiety as a key player in advancing research across multiple scientific sectors. chemimpex.com

Research Landscape of (Difluoromethoxy)benzene and its Derivatives

The research landscape for this compound and its derivatives is broad and dynamic, with significant activity in organic synthesis, medicinal chemistry, agrochemicals, and materials science. acs.orgchemimpex.com As a foundational building block, this compound is frequently used as an intermediate in the synthesis of more complex molecules. chemimpex.com Researchers are continually developing new synthetic methodologies to efficiently introduce the difluoromethoxy group into various aromatic scaffolds. nih.gov

In medicinal chemistry, derivatives of this compound are integral to the development of new therapeutic agents. For instance, they are used as key intermediates in the synthesis of pharmaceuticals targeting a range of diseases. researchgate.net The compound and its derivatives are also prominent in the agrochemical industry for creating more effective and environmentally benign pesticides and herbicides. innospk.comchemimpex.com In materials science, the focus is on incorporating the difluoromethoxy group into polymers and organic electronic materials to enhance properties like thermal stability, chemical resistance, and charge-transport capabilities. chemimpex.com The ongoing exploration of its derivatives continues to open new avenues for innovation in these key industrial sectors.

Structure

3D Structure

Propiedades

IUPAC Name |

difluoromethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-7(9)10-6-4-2-1-3-5-6/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVBQQAXGZVBFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196623 | |

| Record name | alpha,alpha-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458-92-4 | |

| Record name | (Difluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha-Difluoroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 458-92-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha,alpha-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-difluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Difluoromethoxy)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF5S75R3NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Difluoromethoxy Benzene Scaffolds

Strategies for the Introduction of the Difluoromethoxy Group

The development of efficient and versatile methods for the introduction of the difluoromethoxy group is crucial for the exploration of its potential in various applications. Several key strategies have emerged, including nucleophilic substitution, radical and photoredox-catalyzed approaches, and transformations of specific functional groups.

Nucleophilic Substitution Reactions for OCHF₂ Installation

Nucleophilic substitution reactions represent a fundamental approach for the formation of carbon-fluorine bonds. In the context of installing the difluoromethoxy group, this often involves the reaction of a nucleophilic oxygen with a source of the "CHF₂" electrophile or, conversely, the reaction of a "CHF₂O⁻" nucleophile with an electrophilic aromatic ring.

One notable method involves the use of fluoroform (CHF₃), a non-ozone-depleting and inexpensive gas, as a difluorocarbene source. acs.org In this process, phenols are converted to their corresponding difluoromethoxy derivatives in a two-phase system (e.g., water/dioxane or water/acetonitrile) using potassium hydroxide (B78521) as a base at moderate temperatures and atmospheric pressure. acs.org For instance, the reaction of 4-bromophenol (B116583) with fluoroform in the presence of potassium hydroxide and water in dioxane at 50°C yields 4-bromo(difluoromethoxy)benzene. acs.org The reaction is believed to proceed through the formation of difluorocarbene (:CF₂), which then inserts into the O-H bond of the phenoxide.

The classical Finkelstein reaction, which involves the exchange of a halide for fluoride (B91410), provides a conceptual basis for nucleophilic fluorination. ucla.edu However, the direct application of this reaction for the synthesis of aryl difluoromethyl ethers can be challenging due to the poor nucleophilicity of fluoride and the potential for competing elimination reactions at high temperatures. ucla.edu

Radical and Photoredox-Catalyzed Difluoromethoxylation Approaches

Visible-light photoredox catalysis has emerged as a powerful and mild tool for the formation of C-O bonds, including the introduction of the difluoromethoxy group. These methods often proceed via radical intermediates, allowing for the functionalization of C-H bonds under gentle conditions.

A significant advancement in this area is the direct C(sp²)–H difluoromethoxylation of (hetero)arenes using a shelf-stable pyridinium (B92312) reagent, 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate. nih.govacs.org This reaction is catalyzed by a photoredox catalyst, such as Ru(bpy)₃²⁺ or fac-Ir(ppy)₃, under blue light irradiation. The process demonstrates broad functional group tolerance and is applicable to the late-stage functionalization of complex molecules. nih.govacs.org Mechanistic studies suggest the formation of a difluoromethoxy radical (•OCHF₂) which then adds to the aromatic ring. nih.gov

Another approach utilizes difluoromethyltriphenylphosphonium bromide as a precursor to the –CF₂H group in a visible-light-promoted cascade difluoromethylation/cyclization reaction to access CF₂H-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones. rsc.org This highlights the versatility of photoredox catalysis in generating the difluoromethyl radical for subsequent transformations. rsc.orgrsc.org

| Catalyst | Reagent | Light Source | Substrate Scope | Yields | Reference |

| fac-Ir(ppy)₃ | BrCF₂CO₂H | Visible Light | Phenols, Heteroaryl alcohols | 48-95% | nih.gov |

| Ru(bpy)₃²⁺ | 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate | Blue Light | (Hetero)arenes | Moderate to Good | nih.govacs.org |

Conversion of Thionoesters to Difluoromethoxy Compounds

The conversion of thionoesters to difluoromethoxy compounds provides a valuable synthetic route, leveraging the reactivity of the thiocarbonyl group. This transformation, known as fluorodesulfurization, can be achieved using various fluorinating agents.

A common and effective method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. nuph.edu.uanuph.edu.ua The reaction can be optimized by the addition of a catalytic amount of a Lewis acid, such as tin(IV) chloride (SnCl₄). nuph.edu.uanuph.edu.ua This SnCl₄/DAST system has been shown to be highly selective and provides excellent yields for the conversion of aryl thionoesters to aryl(difluoromethoxy)methyl derivatives. nuph.edu.uanuph.edu.ua The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at or below room temperature. nuph.edu.ua

More recently, silver(I) fluoride (AgF) has been employed for the fluorodesulfurization of thionoesters under mild conditions. researchgate.netresearchgate.net This method offers an alternative to DAST and can be sensitive to the purity of the AgF reagent. nuph.edu.ua The reaction proceeds by stirring the thionoester with AgF in a solvent like acetonitrile (B52724) at room temperature. researchgate.netresearchgate.net

| Reagent | Catalyst/Additive | Substrate | Product | Yield | Reference |

| DAST | SnCl₄ (catalytic) | Methyl benzenecarbothioate | This compound | 89% | nuph.edu.uaresearchgate.net |

| AgF | None | Various thionoesters | Difluoroalkyl ethers | Variable | researchgate.netresearchgate.net |

Selective Conversion of Benzaldehydes to Difluoromethoxy Benzene (B151609) Derivatives

The conversion of benzaldehydes to this compound derivatives represents a key transformation, as benzaldehydes are readily available starting materials. This can be achieved through a two-step process involving the protection of the aldehyde and subsequent functionalization.

For example, p-difluoromethoxybenzaldehyde can be reacted with ethylpropanediol in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene (B28343) to form the corresponding acetal, difluoromethoxy-(5-propyl-1,3-dioxan-2-yl)-benzene. prepchem.com This protects the aldehyde group, allowing for further chemical modifications on the aromatic ring if necessary. The hydrolysis of such acetals can regenerate the benzaldehyde (B42025) functionality. google.com While direct conversion methods are less common, the availability of substituted benzaldehydes makes them valuable precursors for the synthesis of a wide range of this compound derivatives. google.comresearchgate.net

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives is essential for their application in various fields. Diamino-substituted compounds, in particular, are important building blocks for the preparation of pharmaceuticals and other biologically active molecules.

Preparation of this compound Diamines

This compound diamines are valuable intermediates, often synthesized from the corresponding nitro-substituted precursors. A common route involves the nitration of a this compound derivative followed by the reduction of the nitro groups.

For instance, 1,2-bisthis compound (B1596930) can be nitrated using 100% nitric acid in dichloromethane to yield 1,2-bis-(difluoromethoxy)-4-nitro-benzene. prepchem.com Subsequent hydrogenation of the nitro group, for example using hydrogen gas with a palladium catalyst, affords the corresponding aniline. If a second nitro group is present, it can also be reduced to an amine, leading to the formation of a phenylenediamine. prepchem.com

A specific example is the synthesis of 4-(difluoromethoxy)benzene-1,2-diamine. nih.gov This compound is typically prepared by the nitration of a suitable precursor, followed by the reduction of the nitro group to an amine. prepchem.com The resulting diamine can then be used in the synthesis of more complex molecules, such as benzimidazoles, which are important pharmacophores. wikipedia.org

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| 1,2-bisthis compound | 1. HNO₃, CH₂Cl₂; 2. H₂, Catalyst | 1,2-Bis-(difluoromethoxy)-4-nitro-benzene | 4,5-bis(difluoromethoxy)-1,2-phenylenediamine | prepchem.com |

| p-Nitrophenol | 1. Difluorochloromethane, Base, Phase-transfer catalyst; 2. Reduction | p-Difluoromethoxy nitrobenzene (B124822) | p-Difluoromethoxyaniline | google.com |

Synthesis of Halogenated this compound Derivatives

The introduction of halogen atoms onto the this compound scaffold provides valuable intermediates for further functionalization, particularly through cross-coupling reactions. innospk.com Various methods have been developed for the synthesis of these halogenated derivatives.

One prominent method involves the direct difluoromethylation of halogenated phenols. A notable approach utilizes fluoroform (CHF₃), an inexpensive and non-ozone-depleting gas, as a difluorocarbene source. acs.org The reaction is typically performed in a two-phase system (e.g., water/dioxane or water/acetonitrile) using a strong base like potassium hydroxide (KOH) at moderate temperatures and atmospheric pressure. acs.org This method has demonstrated broad scope for preparing a variety of bromo- and chloro-substituted (difluoromethoxy)benzenes in moderate to good yields. acs.org For instance, 4-bromophenol can be efficiently converted to 4-bromothis compound. acs.org

Another strategy is the direct halogenation of a this compound precursor. For example, 1-bromo-4-(difluoromethoxy)benzene (B1333783) can be synthesized through the bromination of this compound. This process requires precise control of reaction conditions to ensure high purity and yield, making it suitable for producing intermediates for pharmaceuticals and agrochemicals. innospk.com The presence of the electron-withdrawing difluoromethoxy group influences the reactivity and regioselectivity of the halogenation reaction. innospk.com

These halogenated this compound compounds, such as 4-bromo-2-(difluoromethoxy)-1-fluorobenzene, are valuable building blocks in organic synthesis, prized for their potential in creating more complex molecules through further chemical transformations. cymitquimica.com

Table 1: Synthesis of Halogenated this compound Derivatives

| Starting Material | Reagent(s) | Base | Solvent System | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromophenol | CHF₃ | KOH | Dioxane/Water | 50 °C | 4-Bromothis compound | 75% | acs.org |

| 4-Chlorophenol | CHF₃ | KOH | Dioxane/Water | 50 °C | 4-Chlorothis compound | 78% | acs.org |

| This compound | Bromine | - | - | - | 1-Bromo-4-(difluoromethoxy)benzene | High | innospk.com |

Production of Nitro-(Difluoromethoxy)benzene Compounds

Nitro-(difluoromethoxy)benzene derivatives are key intermediates, particularly for the synthesis of corresponding anilines which are precursors to a wide range of pharmaceuticals. The synthesis of these compounds is typically achieved through the nitration of a this compound core.

A straightforward method involves the direct nitration of a difluoromethoxylated aromatic compound. For example, 1,2-bis(difluoromethoxy)-4-nitro-benzene can be prepared by reacting 1,2-bisthis compound with 100% nitric acid in dichloromethane at room temperature. prepchem.com The reaction mixture is subsequently neutralized and purified via chromatography to yield the desired product. prepchem.com

However, direct nitration can be challenging due to the electron-withdrawing nature of the difluoromethoxy group, which deactivates the aromatic ring towards electrophilic substitution. This can lead to requirements for harsh reaction conditions and may result in lower yields.

An alternative approach starts with a nitrophenol, followed by difluoromethylation. A water-phase synthesis process has been developed where a nitrophenol reacts with difluorochloromethane in an alkaline solution in the presence of a phase-transfer catalyst. google.comgoogle.com This method avoids the need for organic solvent recovery, thereby lowering energy consumption and reducing environmental pollution. google.com For instance, reacting p-nitrophenol with difluorochloromethane using sodium hydroxide as the base and a phase-transfer catalyst can produce p-difluoromethoxy nitrobenzene. google.comgoogle.com

Table 2: Synthesis of Nitro-(Difluoromethoxy)benzene Compounds

| Starting Material | Reagent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,2-Bisthis compound | 100% Nitric Acid, Dichloromethane | Room temperature, 7 hours | 1,2-Bis-(Difluoromethoxy)-4-nitro-benzene | - | prepchem.com |

| p-Nitrophenol | Difluorochloromethane, NaOH, Phase-transfer catalyst | 95 °C, 24 hours (Water-phase) | p-Difluoromethoxy nitrobenzene | 14.8% | google.com |

| m-Nitrophenol | Difluorochloromethane, NaOH | 60 °C, 3 hours (Dioxane/Water) | m-Difluoromethoxy nitrobenzene | 70% | google.com |

| p-Hydroxy Acetanilide | Difluoromethylenechloride, then Fuming Nitric Acid | Multi-step synthesis | N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide | - |

Generation of (Difluoromethoxy)benzaldehydes

(Difluoromethoxy)benzaldehydes are important building blocks, as the aldehyde functional group allows for a wide variety of subsequent chemical transformations. Their synthesis can be approached through several routes.

One common strategy involves the formylation of a this compound precursor. The Vilsmeier-Haack reaction, which uses reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a typical method for introducing an aldehyde group onto an activated aromatic ring.

Alternatively, synthesis can proceed from a pre-functionalized benzaldehyde. For example, 3-hydroxy-4-(difluoromethoxy)-benzaldehyde can be synthesized and subsequently used in further reactions. Another route involves the modification of existing benzaldehydes. The synthesis of 2-(2,5-difluorophenylthio)-5-methoxy-benzaldehyde is achieved by reacting 2-bromo-5-methoxybenzaldehyde (B1267466) with 2,5-difluorothiophenol in the presence of potassium carbonate and a copper catalyst. prepchem.com The reaction is heated in dimethylformamide, and the product is purified by distillation, yielding the target benzaldehyde derivative. prepchem.com

Furthermore, (difluoromethoxy)benzaldehydes can serve as starting materials for other functional groups. For instance, 3-(difluoromethoxy)benzaldehyde (B1301624) can be converted to 3-(Difluoromethoxy)benzaldehyde Oxime by reacting it with hydroxylamine (B1172632) hydrochloride and sodium hydroxide. prepchem.com

Table 3: Synthesis of (Difluoromethoxy)benzaldehyde Derivatives

| Starting Material | Reagent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromo-5-methoxybenzaldehyde, 2,5-Difluorothiophenol | K₂CO₃, Copper catalyst, DMF | 150 °C, 6 hours | 2-(2,5-Difluorophenylthio)-5-methoxy-benzaldehyde | 52% | prepchem.com |

| 3-(Difluoromethoxy)benzaldehyde | Hydroxylamine hydrochloride, NaOH | Reflux, 10 minutes | 3-(Difluoromethoxy)benzaldehyde Oxime | - | prepchem.com |

Methodological Considerations in Difluoromethoxybenzene Synthesis

The successful synthesis of this compound scaffolds relies heavily on careful methodological considerations, from optimizing laboratory-scale reactions to developing scalable and sustainable industrial processes.

Optimization of Reaction Conditions and Reagent Systems

The efficiency and selectivity of difluoromethylation reactions are highly dependent on the chosen reaction conditions and reagents. Optimization is key to maximizing yield and minimizing side products. Key parameters that are frequently optimized include the choice of base, solvent, temperature, and reaction time. acs.orgresearchgate.net

In the synthesis of difluoromethoxyarenes from phenols using fluoroform, it was found that potassium hydroxide (KOH) was the most effective base, and a two-phase solvent system (e.g., dioxane/water) proved superior to homogeneous conditions. acs.org The optimal solvent was also found to be temperature-dependent, with acetonitrile being preferable at room temperature and dioxane at 50 °C. acs.org

For industrial-scale nitration processes, controlling the molar ratios of reactants and the temperature profile is critical. Gradual heating and maintaining a specific temperature for a set duration can ensure complete conversion and high purity of the final product. The selection of the reagent system is also crucial. The use of catalytic reagents is generally superior to stoichiometric ones as it reduces waste and often leads to milder reaction conditions. yale.eduacs.org Recent advances in photoredox catalysis have enabled the O-difluoromethylation of phenols under mild, visible-light-irradiated conditions, using reagents like bromo(difluoro)acetic acid to generate the difluorocarbene in situ. nih.gov

Scalability and Industrial Process Development

Translating a synthetic route from the laboratory to an industrial scale presents numerous challenges, including reaction control, safety, cost-effectiveness, and purification. acs.org For the production of this compound derivatives, both batch and continuous processing are employed. Batch reactors are often preferred for handling hazardous intermediates like chlorodifluoromethane (B1668795) (ClCF₂H). However, continuous flow reactors are gaining traction as they can offer better control over reaction parameters, improve safety, and potentially increase yield and throughput. A continuous flow process for a Grignard reagent formation and subsequent reaction demonstrated a significantly higher yield (84%) compared to an optimized batch synthesis (50%) in a much shorter time. acs.org

Purification is a critical step in industrial process development to ensure high purity of the final product. Techniques such as recrystallization, distillation, and chromatography are commonly used. prepchem.com For example, recrystallization from ethanol/water mixtures can yield >99% purity for 2,4-Dinitro-(difluoromethoxy)benzene. The development of safe, robust, and scalable synthetic routes is essential, particularly for the production of active pharmaceutical ingredients (APIs) and their intermediates. acs.org

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com These principles are increasingly being incorporated into the synthesis of this compound and its derivatives.

A key principle is prevention , which prioritizes avoiding waste generation over treating it after it has been created. acs.org This is closely linked to atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org

The use of less hazardous chemical syntheses is another core tenet. sigmaaldrich.com A significant advancement in this area is the use of fluoroform (CHF₃) as a difluorocarbene source, which is a non-ozone-depleting and less toxic alternative to older reagents like Freon. acs.org The development of water-phase synthesis processes for compounds like difluoromethoxy nitrobenzene also aligns with the principle of using safer solvents and auxiliaries . google.com This method reduces reliance on volatile organic compounds, lowering energy consumption for solvent recovery and minimizing environmental pollution. google.com

Catalysis plays a vital role in green chemistry, as catalytic reagents are superior to stoichiometric ones because they can be used in small amounts and recycled, thus minimizing waste. yale.edu The development of photocatalytic methods for difluoromethylation is a prime example of this principle in action, allowing reactions to proceed under mild conditions. nih.gov Furthermore, designing processes that reduce derivatives by avoiding unnecessary blocking and deprotection steps can simplify syntheses, reduce reagent use, and decrease waste generation. acs.org

By integrating these green chemistry principles, chemists can develop more sustainable and environmentally friendly routes to valuable this compound scaffolds. rroij.com

Reactivity and Mechanistic Investigations of Difluoromethoxy Benzene Compounds

Reactivity of the Difluoromethoxy Functional Group

Nucleophilic Substitution Reactions at the -OCHF₂ Center

The difluoromethoxy group, under certain conditions, can undergo nucleophilic substitution, behaving as a pseudohalogen. nuph.edu.uanuph.edu.uaresearchgate.net Studies have shown that in nitro-substituted benzenes containing both a halogen (fluorine or chlorine) and a difluoromethoxy group, the -OCHF₂ group can be displaced by a nucleophile. nuph.edu.uaresearchgate.net

In competitive aminodehalogenation reactions of substituted nitrobenzenes, the difluoromethoxy group's reactivity was found to be lower than that of a fluorine atom but significantly higher than that of a chlorine atom at the same position. nuph.edu.uaresearchgate.net For example, the reaction of 1-(difluoromethoxy)-2-fluoro-4-nitrobenzene with aqueous ammonia (B1221849) resulted in the substitution of the more reactive fluorine atom, while the reaction of 1-chloro-2-(difluoromethoxy)-4-nitrobenzene (B1394907) led to the substitution of the difluoromethoxy group. researchgate.net

The interaction of various substituted nitrobenzenes with aqueous ammonia at high temperatures (80–160°C) and pressure has been systematically studied, demonstrating the displacement of the -OCHF₂ group by an amino group. nuph.edu.uaresearchgate.net The relative reactivity is influenced by the position and nature of other substituents on the aromatic ring.

| Substrate | Nucleophile | Conditions | Product(s) | Reactivity Comparison | Reference(s) |

| 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene | Aqueous Ammonia | 160°C | 2-(Difluoromethoxy)-4-nitroaniline | -OCHF₂ substitution favored over -Cl | researchgate.net |

| 1-(Difluoromethoxy)-2-fluoro-4-nitrobenzene | Aqueous Ammonia | 80°C | 2-(Difluoromethoxy)-5-nitroaniline | -F substitution favored over -OCHF₂ | researchgate.net |

| 1-(Difluoromethoxy)-4-nitrobenzene | Aqueous Ammonia | 160°C | 4-Nitroaniline | Substitution of -OCHF₂ | researchgate.net |

Furthermore, the difluoromethoxy group has been observed to react with glass surfaces at elevated temperatures, a process likely initiated by nucleophilic attack from hydroxide (B78521) groups on the glass, leading to the formation of hydrogen fluoride (B91410) (HF). purdue.edu This reactivity underscores the electrophilic nature of the carbon atom in the -OCHF₂ group.

Influence on Electrophilic Aromatic Substitution Patterns

The difluoromethoxy group is a strongly electron-withdrawing substituent, primarily due to the high electronegativity of the fluorine atoms, which exerts a powerful negative inductive effect (-I). beilstein-journals.org This effect deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS), making reactions like nitration and halogenation slower compared to unsubstituted benzene. beilstein-journals.orgmasterorganicchemistry.com

Despite its deactivating nature, the ether oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). beilstein-journals.org This resonance effect, although weaker than the inductive withdrawal, directs incoming electrophiles to the ortho and para positions. Consequently, (difluoromethoxy)benzene is considered an ortho, para-director, albeit a deactivating one. beilstein-journals.org For instance, the nitration of trifluoromethoxybenzene, a related compound, occurs significantly more slowly than that of benzene but yields ortho and para substituted products. beilstein-journals.org

Transformations of Substituted this compound Rings

The presence of the difluoromethoxy group also influences the reactivity of other substituents attached to the aromatic ring. This section covers the oxidation, reduction, and cross-coupling reactions of substituted (difluoromethoxy)benzenes.

Oxidation Reactions of Aromatic Substituents

Substituents on a this compound ring can undergo oxidation reactions, with the specific outcome depending on the nature of the substituent and the oxidizing agent used. For example, amino groups attached to the ring can be oxidized to nitro groups. This transformation is a common reaction in aromatic chemistry.

Alkyl side-chains on a benzene ring are susceptible to oxidation at the benzylic position, typically by strong oxidizing agents like potassium permanganate, to yield carboxylic acids. libretexts.orglibretexts.org This reaction requires the presence of at least one benzylic hydrogen. While specific studies on (difluoromethoxy)phenylalkanes are not detailed in the provided results, it is a general reaction of alkylbenzenes. libretexts.orglibretexts.org The electron-withdrawing nature of the difluoromethoxy group would likely influence the rate of such an oxidation.

| Starting Material | Reagent(s) | Product | Reaction Type | Reference(s) |

| 4-(Difluoromethoxy)benzene-1,2-diamine | Oxidizing Agent | 4-(Difluoromethoxy)-1,2-dinitrobenzene | Oxidation of amino groups | |

| Alkyl-(difluoromethoxy)benzene | KMnO₄, H₃O⁺, heat | (Difluoromethoxy)benzoic acid | Side-chain oxidation | libretexts.orglibretexts.org |

Reduction Reactions of Aromatic Substituents

The reduction of substituents on a this compound ring is a valuable synthetic transformation. Nitro groups, which are strongly deactivating, can be readily reduced to electron-donating amino groups. libretexts.orglibretexts.org This conversion is often achieved through catalytic hydrogenation (e.g., H₂ with a palladium, platinum, or nickel catalyst) or by using metals such as zinc, iron, or tin in an acidic medium. libretexts.orgyoutube.com

A specific example is the synthesis of 4-(difluoromethoxy)benzene-1,2-diamine, where a nitro group is reduced to an amino group in the presence of the difluoromethoxy substituent. This reaction highlights the compatibility of the -OCHF₂ group with common reduction conditions. Similarly, aryl ketones attached to a this compound ring can be reduced to the corresponding alkyl groups. libretexts.orglibretexts.org

| Starting Material | Reagent(s) | Product | Reaction Type | Reference(s) |

| 4-(Difluoromethoxy)nitrobenzene derivative | Hydrazine hydrate, Raney Nickel | 4-(Difluoromethoxy)aniline derivative | Reduction of nitro group | |

| Nitro-(difluoromethoxy)benzene | H₂, Pd/C or Fe/HCl | Amino-(difluoromethoxy)benzene | Reduction of nitro group | libretexts.orglibretexts.orgyoutube.com |

| Acyl-(difluoromethoxy)benzene | H₂, Pd/C | Alkyl-(difluoromethoxy)benzene | Reduction of ketone | libretexts.orglibretexts.org |

Cross-Coupling Methodologies with Halogenated Difluoromethoxyarenes

Halogenated (difluoromethoxy)benzenes are important substrates for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide variety of substituents onto the aromatic ring.

Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are commonly employed. sigmaaldrich.com In these reactions, a halogenated difluoromethoxyarene (containing bromine or chlorine, for example) is coupled with a boron-containing reagent in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. sigmaaldrich.comnih.gov Other metals, such as chromium, have also been shown to catalyze cross-coupling reactions involving aryl halides, offering alternatives with different reactivity profiles and functional group tolerance. organic-chemistry.org

These methodologies provide a versatile route to complex molecules containing the difluoromethoxybenzene scaffold, which is valuable for the synthesis of new pharmaceutical and agrochemical candidates. nih.gov

| Substrate 1 | Substrate 2 | Catalyst System | Reaction Type | Product | Reference(s) |

| Halogenated this compound | Arylboronic acid | Pd catalyst, base | Suzuki-Miyaura Coupling | Aryl-(difluoromethoxy)benzene | nih.gov |

| 1-Bromo-2-(difluoromethoxy)benzene | Alkyl/Aryl halide | Catalyst | Substitution Reaction | Substituted this compound | |

| (Hetero)arylmagnesium reagent | Halogenated this compound | CrCl₂ | Chromium-catalyzed Coupling | Coupled product | organic-chemistry.org |

Elucidation of Reaction Mechanisms

The reactivity of this compound and its derivatives is a subject of detailed mechanistic investigation. Understanding the pathways through which these compounds transform is critical for controlling reaction outcomes and ensuring process safety. This involves identifying transient species, quantifying the energetics of transformations, and recognizing external factors that can influence decomposition.

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies provide quantitative insight into the rates and energy changes associated with the reactions of this compound. These studies are crucial for optimizing reaction conditions and for predictive modeling of chemical processes.

A key area of investigation has been the thermal stability and decomposition of this compound. Differential scanning calorimetry (DSC) has been employed to evaluate its thermal behavior. Isothermal DSC experiments have been particularly revealing. For example, when held at a constant temperature of 130 °C in a glass capillary, the decomposition of this compound was observed to have an onset time of 97 minutes acs.org. This experimental finding closely matched the prediction from an autocatalytic model, which forecasted a decomposition event at 93 minutes under the same conditions acs.org. This underscores the value of kinetic modeling in predicting thermal runaway reactions acs.org.

| Method | Predicted/Experimental Onset Time (minutes) | Source |

|---|---|---|

| Autocatalytic Model Prediction | 93 | acs.org |

| Experimental (Isothermal DSC in Glass Capillary) | 97 | acs.org |

The conditions for other transformations also provide indirect kinetic and thermodynamic information. For instance, condensation reactions of (chlorodifluoromethoxy)benzene (B1600583) with nucleophiles like phenoxide ions require heating in solvents such as DMF or NMP to proceed at a reasonable rate researchgate.net. Achieving significant conversion in these reactions often necessitates high temperatures, sometimes above 150°C researchgate.net. Similarly, the synthesis of certain derivatives involves reactions carried out at temperatures ranging from 40 to 100°C for periods extending from one to forty hours, depending on the specific substrate . These conditions highlight the energy barriers that must be overcome for these transformations to occur.

Autocatalytic Decomposition Pathways and Vessel Interactions

A critical aspect of the reactivity of this compound is its propensity for autocatalytic decomposition, a process where a reaction product acts as a catalyst, accelerating the rate of decomposition over time. This behavior is significantly influenced by interactions with the reaction vessel material acs.org.

Comprehensive studies using differential scanning calorimetry (DSC) have demonstrated that the thermal decomposition of this compound is autocatalytic when conducted in borosilicate glass capillaries acs.org. This glass-facilitated decomposition leads to relatively low-temperature exothermic events acs.org. Historical reports corroborate these findings, noting that attempted distillations or treatment with sulfuric acid resulted in decomposition, producing byproducts such as hydrogen fluoride (HF) and tar acs.org.

The choice of the reaction vessel has a profound impact on the observed thermal stability. When the same DSC analysis was performed in a gold-plated crucible instead of a glass capillary, a very different thermogram was observed, indicating a unique and more stable exothermic profile acs.org. This dichotomous, vessel-dependent behavior has been observed for a diverse series of difluoromethoxy arenes acs.org. The pronounced exothermic behavior in glass is attributed to specific interactions with the vessel material, highlighting the need to consider the DSC vessel material during reactive chemistry evaluations acs.org. This phenomenon has significant implications for the chemical industry, emphasizing the importance of selecting appropriate reactor materials for processes involving difluoromethoxy compounds to ensure safety and prevent runaway reactions .

Advanced Spectroscopic and Structural Characterization of Difluoromethoxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of (Difluoromethoxy)benzene, offering detailed insights into its proton, carbon, and fluorine environments.

The ¹H and ¹³C NMR spectra of this compound provide fundamental information about its molecular framework. In the ¹H NMR spectrum, the aromatic protons typically appear as a complex multiplet in the range of δ 7.0-7.5 ppm, with their exact chemical shifts and coupling patterns influenced by the electron-withdrawing nature of the difluoromethoxy group. The methoxy (B1213986) proton (-OCHF₂) characteristically presents as a triplet due to coupling with the two adjacent fluorine atoms.

The ¹³C NMR spectrum offers further structural confirmation. The carbon of the difluoromethoxy group exhibits a triplet due to one-bond coupling with the fluorine atoms. The aromatic carbons show distinct signals, with the carbon directly attached to the oxygen (C1) appearing at a downfield chemical shift. The chemical shifts of the other aromatic carbons are also influenced by the substituent, providing a complete picture of the carbon skeleton.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives Interactive Data Table

| Compound | Solvent | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |

|---|---|---|---|

| Methyl 4-(difluoromethoxy)benzoate | CDCl₃ | 8.05 (d, J = 8.8 Hz, 2H), 7.15 (d, J = 8.8 Hz, 2H), 6.59 (t, J = 73.2 Hz, 1H), 3.91 (s, 3H) | Not explicitly provided |

| 4-(tert-butyl)benzyl)(difluoromethyl)sulfane | CDCl₃ | 7.35 (d, J = 8.2 Hz, 2H), 7.26 (d, J = 8.2 Hz, 2H), 6.70 (t, J = 56.7 Hz, 1H), 3.98 (s, 2H), 1.30 (s, 9H) | 150.71, 133.08, 128.62, 125.77, 120.38 (t, J = 272.7 Hz), 34.58, 31.41 (t, J = 3.6 Hz), 31.33 |

Note: Data for derivatives are provided to illustrate typical chemical shift ranges and coupling patterns.

¹⁹F NMR spectroscopy is a powerful tool for characterizing the difluoromethoxy group. Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, this technique provides a clean and informative spectrum. The difluoromethoxy group gives rise to a characteristic signal, typically a doublet, due to coupling with the methoxy proton. The chemical shift of this signal for difluoromethoxy groups generally appears in the range of -80 to -90 ppm. For instance, in methyl 4-(difluoromethoxy)benzoate, the ¹⁹F NMR signal is observed at δ -81.80 ppm as a doublet with a coupling constant of J = 73.2 Hz. rsc.org This distinct signal and coupling pattern are diagnostic for the presence of the -OCHF₂ moiety.

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is crucial for confirming the molecular weight of this compound and for identifying potential impurities. Electron impact (EI) ionization typically leads to a prominent molecular ion peak (M⁺). The fragmentation pattern is characteristic of aromatic ethers. libretexts.org Common fragmentation pathways involve the loss of the difluoromethyl radical (•CHF₂) or the entire difluoromethoxy group. Cleavage of the aromatic ring can also occur, leading to characteristic phenyl fragments. docbrown.info Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly effective method for both identifying this compound and profiling any impurities present in a sample. vulcanchem.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. The spectra are characterized by vibrations of the benzene (B151609) ring, the C-O-C ether linkage, and the C-F bonds.

The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the benzene ring appear in the 1600-1450 cm⁻¹ range. scialert.net A key feature is the asymmetric and symmetric stretching of the C-O-C ether bond. The C-F stretching vibrations are strong and typically found in the region of 1100-1000 cm⁻¹. For example, in the related compound 1-nitro-4-(trifluoromethoxy)benzene, the C-F stretching vibrations are observed in this region. These characteristic absorption bands allow for the confirmation of the key functional groups in the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound and Related Compounds Interactive Data Table

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| C-C Stretch (in-ring) | 1600 - 1450 |

| C-O-C Asymmetric Stretch | ~1250 |

X-ray Crystallography of Difluoromethoxybenzene Derivatives

Gas Electron Diffraction (GED) for Gas-Phase Conformation Determination

Gas electron diffraction (GED) is a powerful technique for determining the conformational preferences of molecules in the gas phase, free from intermolecular interactions present in the solid state. Studies on the related molecule, anisole, show that it prefers a planar conformation where the methoxy group lies in the plane of the benzene ring. However, fluorination of the methoxy group significantly alters this preference. researchgate.netresearchgate.net For trifluoromethoxybenzene, GED studies have shown that the molecule predominantly adopts a perpendicular conformation, where the C-O-C plane is orthogonal to the plane of the benzene ring. researchgate.net This conformational change is attributed to steric and electronic effects of the fluorine atoms. It is therefore highly probable that this compound also favors a non-planar conformation in the gas phase, similar to its trifluoromethyl analogue.

Computational Chemistry and Theoretical Modeling of Difluoromethoxy Benzene

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental tools for predicting the three-dimensional arrangement of atoms and the distribution of electrons in (difluoromethoxy)benzene. These calculations help to elucidate the stable conformations and electronic characteristics of the molecule.

Density Functional Theory (DFT) has become a standard method for the geometry optimization and electronic structure analysis of fluorinated aromatic compounds due to its balance of computational cost and accuracy. ntnu.no Various functionals and basis sets are employed to model molecules like this compound. For instance, studies on related molecules have utilized functionals such as B3LYP, M06-2X, and MN15L with basis sets like 6-31G(d), 6-311++G(d,p), and Def2TZVP to calculate optimized geometries, thermodynamic properties, and reaction mechanisms. rsc.orgresearchgate.netresearchgate.netgoogle.com DFT calculations are crucial for understanding how the difluoromethoxy group influences the aromatic ring's electronic properties and for predicting molecular stability and reactivity. ntnu.noscispace.com For example, DFT methods have been used to compute the properties of a series of N,N‧-bis(substituted-phenyl)-1,4-quinonediimines, determining parameters from vertical ionization potentials and electron affinities. science.gov

Ab initio methods, which are based on first principles without empirical parameters, provide a high level of theory for detailed conformational analysis. Methods like Møller-Plesset perturbation theory (MP2) are particularly valuable for studying non-covalent interactions and conformational energies. ntnu.nonih.gov

For the related molecule, trifluoromethoxybenzene, conformational studies using ab initio calculations at the MP2/6-31G** level predict a perpendicular orientation of the methoxy (B1213986) group relative to the benzene (B151609) ring as the energy minimum. researchgate.netresearchgate.net This contrasts with some DFT calculations that suggest two energy minima. researchgate.netresearchgate.net Such ab initio studies are critical for understanding the rotational barriers and conformational preferences of the this compound, which are dictated by a subtle interplay of steric and electronic effects. The conformational flexibility of the benzene ring itself can be enhanced under certain conditions, leading to an increase in the polarity of the solute. nih.gov

| Method | Basis Set | Molecule | Predicted Minimum Energy Conformation | Reference |

|---|---|---|---|---|

| MP2 | 6-31G** | Trifluoromethoxybenzene | Perpendicular | researchgate.netresearchgate.net |

| B3LYP | cc-pVTZ | Trifluoromethoxybenzene | Planar and Perpendicular (small energy difference) | researchgate.netresearchgate.net |

| MP2 | 6-31G* | Difluorobenzene-benzene complex | Aromatic-aromatic or H-F binding | nih.gov |

Molecular Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MESP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. researchgate.netmdpi.com

For this compound, the MESP surface reveals the influence of the electronegative fluorine atoms. The difluoromethyl group (–OCHF₂) is highly polarized, which is evident on the MESP surface. nih.gov This analysis helps in understanding non-covalent interactions, particularly the molecule's ability to act as a hydrogen bond donor. mdpi.com The MESP can identify electron-rich areas, such as lone pairs and π-bonds, which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack. mdpi.com The topology of the MESP, including its critical points, provides a detailed picture of molecular bonding and reactivity patterns. mdpi.com

Assessment of Inductive and Resonance Effects of the Difluoromethoxy Group (Hammett Constants)

The electronic influence of the difluoromethoxy group on the benzene ring can be quantified using Hammett constants (σ). These constants describe the electron-withdrawing or electron-donating ability of a substituent through a combination of inductive and resonance effects. wikipedia.org

The difluoromethoxy group (–OCHF₂) is characterized as a moderate electron-withdrawing group. Studies have determined its Hammett constants, which are positive, indicating its electron-accepting nature through both inductive and resonance effects. researchgate.net Research on a series of difluoromethyl anisoles and thioanisoles found a linear correlation between experimentally determined properties like lipophilicity and hydrogen bond acidity and the Hammett σ constants. acs.orgnih.gov This demonstrates the predictive power of Hammett parameters in understanding the behavior of molecules containing the difluoromethoxy group.

| Group | σm | σp | Reference |

|---|---|---|---|

| OCHF₂ | 0.31 | 0.16 | researchgate.net |

| CF₃ | 0.43 | 0.54 | researchgate.net |

| CHF₂ | 0.30 | 0.32 | researchgate.net |

| CH₂F | 0.13 | 0.15 | researchgate.net |

| CH₃ | -0.07 | -0.17 | researchgate.net |

Hydrogen Bonding Interactions Involving the Difluoromethoxy Moiety

The difluoromethyl group (CF₂H) has the notable ability to act as a hydrogen bond donor. nih.govbeilstein-journals.org This characteristic arises from the highly polarized C–H bond due to the strong electron-withdrawing effect of the two fluorine atoms. beilstein-journals.org This makes the hydrogen atom in the –OCHF₂ group sufficiently acidic to form hydrogen bonds with suitable acceptors, such as oxygen or nitrogen atoms.

Computational and experimental studies have confirmed that the CF₂H group can serve as a bioisosteric surrogate for traditional hydrogen bond donors like hydroxyl (–OH) or thiol (–SH) groups, although it is a weaker donor. nih.govbeilstein-journals.org Quantum mechanical calculations have estimated the binding energy of CF₂H···O interactions to be in the range of 1.0 to 5.5 kcal/mol. beilstein-journals.org The hydrogen bond donating capacity is significantly enhanced when the CF₂H group is attached to cationic aromatic systems. beilstein-journals.org This hydrogen bonding ability is a crucial factor in the molecular recognition and biological activity of compounds containing the difluoromethoxy moiety. nih.govchemistryviews.org

Chemical Space Analysis for the Exploration of Difluoromethoxy Arenes

Chemical space analysis is a computational technique used to explore the diversity of a set of molecules and to guide the selection or design of compounds with desired properties. scispace.com This approach has been applied to libraries of difluoromethoxy arenes to understand their structural diversity and to select representative compounds for further study. acs.orgpurdue.edu

In one such study, a library of 500 commercially available difluoromethoxybenzene derivatives was generated. acs.org Molecular descriptors were calculated for these compounds, and a visualization of the chemical space was created using the Uniform Manifold Approximation and Projection (UMAP) algorithm. acs.orgpurdue.edu This map allows researchers to visualize the distribution of compounds based on their structural features and to select a diverse subset that represents the broader chemical space for experimental testing. acs.org This methodology is particularly useful in fields like drug discovery and materials science for systematically exploring large compound libraries. scispace.com

Research Applications of Difluoromethoxy Benzene in Applied Chemical Fields

Medicinal Chemistry and Drug Design

In the realm of drug discovery and development, fine-tuning the properties of a lead compound is crucial for success. The introduction of the difluoromethoxy group is a key tactic used by medicinal chemists to modify a molecule's bioactivity, metabolic profile, and pharmacokinetic properties. rsc.orgnih.govresearchgate.net

Modulation of Bioactivity by the Difluoromethoxy Group

The difluoromethoxy group significantly influences the biological activity of drug candidates through several mechanisms. Its unique electronic properties and steric profile can lead to enhanced binding affinity and improved efficacy. rsc.orgnih.gov The two highly electronegative fluorine atoms render the hydrogen atom of the -OCHF2 group sufficiently acidic to act as a hydrogen bond donor. nih.gov This is a unique feature among polyfluorinated groups and allows it to mimic the hydrogen bonding interactions of functionalities like hydroxyl (-OH) or amide (-NH) groups, potentially preserving or enhancing binding to a target protein. rsc.orgnih.gov

Furthermore, the introduction of the difluoromethoxy group can alter the conformation of a molecule. In difluoromethoxy-substituted benzenes, the substituent tends to project orthogonally to the plane of the aromatic ring, which contrasts with the preference for planarity in anisole. nih.gov This conformational effect can enrich the molecule's three-dimensional shape, providing opportunities for additional, favorable interactions within a protein's binding site. rsc.org

Influence on Metabolic Stability and Lipophilicity in Drug Candidates

A primary reason for incorporating the difluoromethoxy group is to improve a drug candidate's metabolic stability. rsc.orgnih.gov Functional groups like the methoxy (B1213986) (-OCH3) group are often susceptible to O-demethylation by metabolic enzymes. Replacing it with the -OCHF2 group, which is more resistant to oxidative metabolism due to the strong carbon-fluorine bonds, can block this biotransformation pathway and increase the drug's half-life. rsc.orgnih.gov

The effect of the difluoromethoxy group on lipophilicity—a critical parameter for membrane permeability and absorption—is complex and beneficial. nih.gov It is described as conferring "dynamic lipophilicity," meaning the molecule can adjust its lipophilicity based on the surrounding chemical environment through simple bond rotation. rsc.orgnih.gov While fluorine substitution often increases lipophilicity, the -OCHF2 group is generally considered to be of similar stability but slightly less lipophilic than the trifluoromethoxy (-OCF3) group. nih.gov The change in lipophilicity (ΔlogP) when replacing a methyl group with a difluoromethyl group can range from -0.1 to +0.4, highlighting its nuanced impact. acs.org

Impact of Difluoromethyl and Difluoromethoxy Groups on Lipophilicity

| Substitution | Effect on Lipophilicity (logP) | Key Findings | Citation |

|---|---|---|---|

| -CH3 → -CF2H | ΔlogP spans from -0.1 to +0.4 | The difluoromethyl group can be a less lipophilic bioisostere of a methyl group. | acs.org |

| Ar-OH → Ar-OCF2H | Generally increases lipophilicity | The CF2H group is considered a more lipophilic bioisostere of a hydroxyl group. | researchgate.net |

| -OCH3 → -OCF2H | Considered more lipophilic | The replacement is a common strategy to increase metabolic stability and lipophilicity. | nih.gov |

| -OCF3 vs -OCF2H | -OCF2H is slightly less lipophilic | Offers a way to fine-tune lipophilicity while maintaining metabolic stability. | nih.gov |

Synthesis of Novel Heterocyclic Scaffolds for Drug Discovery

Heterocyclic compounds form the core of a vast number of approved drugs. mdpi.comresearchgate.net (Difluoromethoxy)benzene derivatives are valuable starting materials for the synthesis of novel heterocyclic scaffolds. dundee.ac.uk For instance, (difluoromethoxy)-1H-benzo[d]imidazole-2-thiol has been used in a one-pot, multi-component reaction to create a library of benzimidazole–thiazinone derivatives, which are structurally related to other physiologically active agents. mdpi.com

Modern synthetic methods, including photo-redox assisted decarboxylative fluorination, have been developed to incorporate fluorine into heterocyclic structures, expanding the accessible chemical space for drug discovery programs. dundee.ac.uk The synthesis of diverse, nitrogen-rich heterocyclic systems like pyridotriazines and triazolopyridines can be achieved through elegant, switchable three-component reactions, demonstrating the versatility of these building blocks in constructing complex molecular architectures. acs.org These strategies allow for the creation of new libraries of fluorinated heterocycles that can be screened for biological activity. dundee.ac.uk

Application as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Pharmaceutical intermediates are the chemical building blocks that are converted through a series of reactions into the final API. dapinpharma.com Derivatives of this compound, such as 1-bromo-4-(difluoromethoxy)benzene (B1333783) and 4-(difluoromethoxy)benzene-1,2-diamine, are crucial intermediates in the synthesis of various pharmaceuticals. chemimpex.cominnospk.com

A prominent example is the synthesis of Pantoprazole, a proton-pump inhibitor used to treat gastroesophageal reflux disease. rsc.orgrsc.org A key intermediate in its production is 2-mercapto-5-difluoromethoxy-1H-benzimidazole, which is synthesized from N-[4-(difluoromethoxy)phenyl]acetamide. The use of these difluoromethoxylated intermediates is essential for building the final drug structure with its desired properties of enhanced metabolic stability and efficacy. rsc.org Other APIs containing the difluoromethoxy motif include Roflumilast, an anti-inflammatory drug for treating chronic obstructive pulmonary disease. chemie-brunschwig.ch

Bioisosteric Replacement Strategies

Bioisosterism, the replacement of a functional group within a bioactive molecule with another group of similar physical or chemical properties, is a cornerstone of medicinal chemistry. nih.gov The difluoromethoxy group (-OCHF2) and the related difluoromethyl group (-CF2H) are widely used as bioisosteres for common functionalities like the hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. rsc.orgnih.govresearchgate.net

This strategy allows medicinal chemists to address issues such as poor metabolic stability or undesirable polarity while maintaining the key interactions required for biological activity. nih.govprinceton.edu The -CF2H group can act as a hydrogen bond donor, mimicking the -OH group, but is more lipophilic and metabolically robust. nih.govresearchgate.net This replacement can lead to drug candidates with improved pharmacokinetic profiles and a higher likelihood of clinical success. princeton.edu Late-stage functionalization techniques have even been developed to directly convert an alcohol to its difluoromethyl analogue, accelerating the drug discovery process by avoiding lengthy de novo synthesis. princeton.edu

The Difluoromethyl Group as a Bioisostere

| Original Group | Bioisosteric Replacement | Rationale and Advantages | Citation |

|---|---|---|---|

| Hydroxyl (-OH) | Difluoromethyl (-CF2H) | Maintains H-bond donor capability; increases metabolic stability and lipophilicity. | nih.govresearchgate.net |

| Thiol (-SH) | Difluoromethyl (-CF2H) | Acts as an H-bond donor on a similar scale; improves metabolic robustness. | rsc.orgacs.org |

| Amine (-NH2) / Amide | Difluoromethyl (-CF2H) | Mimics H-bond donor properties; enhances metabolic stability. | rsc.orgnih.gov |

Agrochemical Development

The strategic incorporation of fluorine is as prevalent in agrochemical research as it is in pharmaceuticals. rsc.org this compound derivatives serve as important structural motifs in the development of modern pesticides, herbicides, and fungicides, contributing to improved efficacy and stability. chemimpex.comvulcanchem.comnetascientific.com

The difluoromethoxy group is a feature of several commercial agrochemicals. rsc.org Examples include the insecticide Flucythrinate and the fungicide Diflumetorim. rsc.orgchemie-brunschwig.ch The presence of the -OCHF2 group in these molecules can enhance their performance by increasing metabolic stability in the target pest and environment, and by improving properties like membrane permeability, which is crucial for reaching the biological target. rsc.orgrsc.org The synthesis of these complex agrochemicals often relies on difluoromethoxylated intermediates, such as derivatives of this compound. chemimpex.comchemie-brunschwig.ch

Materials Science Applications

The unique properties of this compound also extend to the field of materials science, where it is used to create polymers, coatings, and liquid crystals with enhanced characteristics. chemimpex.com

This compound is employed in the synthesis of specialty polymers. chemimpex.com The presence of the difluoromethoxy group can impart improved thermal and chemical resistance to the resulting polymeric materials. chemimpex.com This makes them suitable for high-performance applications where durability under harsh conditions is a critical requirement. chemimpex.com For example, fluorinated diamines derived from this compound can act as monomers in the production of fluorinated polymers with unique properties.

The development of specialty coatings often involves the use of fluorinated compounds to enhance their durability and resistance to environmental factors. chemimpex.com this compound serves as a valuable precursor in the formulation of such coatings. chemimpex.com The incorporation of the difluoromethoxy group can lead to coatings with improved resistance to heat, chemicals, and weathering. chemimpex.com

This compound and its derivatives have found applications in the field of liquid crystal displays (LCDs). researchgate.netgoogle.com The difluoromethoxy group can influence the mesomorphic properties, such as the nematic phase range, of liquid crystal compounds. researchgate.net Research has shown that liquid crystals containing a difluoromethoxy group can exhibit a wide nematic phase, which is a desirable characteristic for display applications. researchgate.net The synthesis of liquid crystal compounds containing a benzoxazole (B165842) heterocycle and a difluoromethoxy group has been developed, highlighting the potential of these materials in the display industry. patsnap.com

| Application | Contribution of this compound | Resulting Property Enhancement |

| Polymers | Serves as a monomer or building block. chemimpex.com | Increased thermal and chemical resistance. chemimpex.com |

| Specialty Coatings | Used as a precursor in formulations. chemimpex.com | Improved resistance to heat, chemicals, and weathering. chemimpex.com |

| Liquid Crystal Displays | Component of liquid crystal molecules. researchgate.netgoogle.com | Wide nematic phase range and desirable mesomorphic properties. researchgate.net |

This table illustrates the impact of this compound on the performance of various materials.

Utility in Organic Synthesis as a Versatile Building Block

Beyond its direct applications, this compound is a highly versatile building block in organic synthesis. chemimpex.comscribd.comcymitquimica.com It serves as a key intermediate for introducing the difluoromethoxy group into a wide array of more complex molecules. chemimpex.com The reactivity of the benzene (B151609) ring allows for various chemical transformations, such as electrophilic aromatic substitution, to attach other functional groups.

The synthesis of numerous pharmaceuticals and agrochemicals relies on intermediates derived from this compound. chemimpex.com For example, 4-(Difluoromethoxy)benzene-1,2-diamine is a valuable building block for creating more complex molecules with potential therapeutic properties. The ability to readily synthesize aryl difluoromethyl ethers from phenols and other precursors further expands the utility of this compound and related compounds in synthetic chemistry. nih.govorgsyn.orggoogle.com The development of efficient methods for difluoromethylation, including those that avoid ozone-depleting reagents, has made these building blocks more accessible for research and industrial applications. nih.govgoogle.comacs.org

Analytical Chemistry Standards and Reference Materials

In analytical chemistry, the accuracy and reliability of measurements are paramount. This is achieved through the use of standards and reference materials, which serve as a benchmark for calibrating instruments and validating analytical methods. chemicalbook.comjctlm.org this compound, due to its stable chemical properties and distinct spectral characteristics, is utilized as a standard in various analytical applications. chemimpex.com

The primary role of this compound as a standard is to aid in the precise identification and quantification of other chemical substances, particularly in complex mixtures. chemimpex.com Its known purity and well-defined physical and chemical properties allow it to be used for the calibration of analytical instruments. chemicalbook.com In techniques such as gas chromatography (GC), a standard like this compound with a known concentration and purity is essential for establishing a calibration curve, which is then used to determine the concentration of the same or similar compounds in unknown samples. researchgate.net

Certified Reference Materials (CRMs) are a higher grade of reference material produced by authoritative bodies and are accompanied by documentation stating their property values and uncertainties. jctlm.orgiaea.org While specific CRM documentation for this compound is not widely detailed in readily available literature, its derivatives are offered as certified reference materials. For instance, 1-((2-(4-bromodifluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene is available as a CRM with a certified purity of 98.0%. lgcstandards.com The availability of such closely related compounds as CRMs indicates the potential and recognized value of the this compound moiety in establishing analytical traceability and ensuring the quality of measurement results. iaea.org

The use of this compound and its derivatives as standards is crucial for quality control in various industries, including pharmaceuticals and environmental analysis. chemimpex.comvwr.com For example, in the synthesis of new pharmaceutical compounds, analytical standards are necessary to monitor the reaction progress and to quantify the final product and any impurities. acs.org Similarly, in environmental monitoring, standards are used to detect and quantify pollutants in air, water, and soil samples. eaht.orgeaht.org

The table below summarizes the key properties of this compound relevant to its use as an analytical standard.

| Property | Value | Source |

| Chemical Formula | C₇H₆F₂O | chemimpex.com |

| Molecular Weight | 144.12 g/mol | chemimpex.com |

| Purity (GC) | ≥ 98% | chemimpex.com |

| Boiling Point | 140 °C | chemimpex.com |

| Appearance | Colorless to almost colorless clear liquid | chemimpex.com |

| Refractive Index | n20D 1.45 | chemimpex.com |

The purity of the standard is a critical parameter, and for this compound, it is typically determined by gas chromatography (GC), with a purity of ≥ 98% being common. chemimpex.com This high level of purity ensures that the calibration and quantification results obtained using this standard are accurate and reproducible.

Comparative Studies and Structure Property Relationships of Difluoromethoxyarenes

Comparative Analysis with Trifluoromethoxy and Other Halogenated Analogues

The difluoromethoxy group possesses a unique blend of properties that distinguish it from the more common trifluoromethoxy group and other halogen substituents. These differences in electronic character, steric demand, reactivity, and stability are critical for its application in rational molecular design.

The electronic and steric profiles of the difluoromethoxy group are intermediate between its methoxy (B1213986) (-OCH₃) and trifluoromethoxy (-OCF₃) counterparts, providing a unique tool for modulating molecular properties.

Electronic Effects: The -OCF₂H group is an electron-withdrawing group, though its effect is weaker than that of the -OCF₃ group. rsc.org This is quantified by their Hammett constants (σ), which measure the electronic influence of a substituent on a benzene (B151609) ring. For the -OCF₂H group, the σm and σp values are 0.31 and 0.18, respectively, compared to the stronger withdrawing effect of the -OCF₃ group, which has σm and σp values of 0.38 and 0.35. rsc.org In terms of electronegativity on the Pauling scale, the -OCF₃ group is highly electronegative (χ = 3.7). nih.gov The difluoromethoxy group's electron-withdrawing nature influences the reactivity of the attached benzene ring, making it suitable for nucleophilic aromatic substitution reactions. innospk.com

Steric and Conformational Effects: A significant difference between aryl-OCF₂H and aryl-OCF₃ compounds lies in their conformational preferences. While methoxybenzenes favor a planar conformation to maximize conjugation between the oxygen lone pair and the aromatic π-system, trifluoromethoxybenzenes adopt an orthogonal conformation. rsc.orgnih.gov This perpendicular arrangement in Ar-OCF₃ is due to steric interactions and stabilizing anomeric hyperconjugation (nₒ → σ*C–F), which reduces the oxygen lone pair's conjugation with the ring. rsc.orgnih.gov The difluoromethoxy group (-OCF₂H) exhibits remarkable conformational flexibility, showing no strong preference for either the planar or orthogonal conformation, with a low rotational barrier around the O–CF₂H bond. nih.govnih.gov This dynamic nature allows molecules containing the -OCF₂H group to adapt their conformation to the surrounding chemical environment. nih.gov

Lipophilicity and Hydrogen Bonding: The trifluoromethoxy group is one of the most lipophilic substituents, with a Hansch lipophilicity parameter (π) of +1.04. nih.govmdpi.comnih.gov In contrast, the difluoromethoxy group exhibits a more moderate and dynamic lipophilicity, with π values ranging from +0.2 to +0.6. nih.gov A key distinguishing feature of the -OCF₂H group is its capacity to act as a hydrogen bond donor. rsc.orgacs.org This ability has been quantified, showing that ArOCF₂H compounds have a hydrogen bond acidity similar to thiophenol and aniline. rsc.org This contrasts with the -OCF₃ group, where the oxygen's ability to act as a hydrogen bond acceptor is diminished due to strong electron withdrawal by the fluorine atoms. mdpi.com

| Property | -OCHF₂ (Difluoromethoxy) | -OCF₃ (Trifluoromethoxy) | -OCH₃ (Methoxy) | Source |

| Hammett Constant (σp) | 0.18 | 0.35 | -0.27 | rsc.org |

| Hammett Constant (σm) | 0.31 | 0.38 | 0.12 | rsc.org |

| Lipophilicity (Hansch π) | +0.2 to +0.6 | +1.04 | -0.02 | nih.govmdpi.com |

| Conformational Preference | Flexible (between planar & orthogonal) | Orthogonal | Planar | rsc.orgnih.govnih.gov |

| H-Bonding Capability | Donor | Weak Acceptor | Acceptor | rsc.orgmdpi.com |

The stability and reactivity of (difluoromethoxy)benzene and its derivatives are influenced by the unique properties of the -OCF₂H group.

Chemical Stability: this compound is generally a stable compound under proper storage conditions, typically in cool, ventilated environments. innospk.com However, the difluoromethoxy group itself can undergo substitution under certain harsh reaction conditions. Studies on the aminodehalogenation of aromatic nitro compounds have shown that the -OCF₂H group can be replaced by an amino group, acting as a "pseudohalogen". researchgate.net In these nucleophilic substitution reactions, the reactivity of the difluoromethoxy group is lower than that of a fluorine atom but significantly higher than that of a chlorine atom in the same position on the benzene ring. researchgate.net

Reactivity in Synthesis: The presence of the difluoromethoxy group influences the reactivity of the aromatic ring in various synthetic transformations. For instance, in electrophilic nitration reactions of substituted benzaldehydes, the presence and position of the -OCF₂H group, along with other substituents, can direct the incoming nitro group and even lead to ipso-substitution of the aldehyde group under certain conditions. nuph.edu.ua In palladium-catalyzed cross-coupling reactions, the steric hindrance of difluoromethoxy-substituted compounds can affect reaction rates.

Metabolic Stability: In the context of drug design, fluorinated groups like -OCF₂H and -OCF₃ are often introduced to enhance metabolic stability. mdpi.comresearchgate.net The strong carbon-fluorine bonds are more resistant to enzymatic cleavage compared to carbon-hydrogen bonds. mdpi.com The -OCF₃ group, in particular, is more resistant to oxidative demethylation by enzymes like CYP450 compared to a methoxy group, due to both its electronic properties and greater steric hindrance. mdpi.com The -OCF₂H group is also used to improve metabolic stability compared to non-fluorinated alkyl groups. rsc.org

Establishment of Structure-Reactivity Relationships

The relationship between the molecular structure of difluoromethoxyarenes and their chemical reactivity is a subject of ongoing investigation, with several key principles emerging.

The reactivity of the benzene ring is directly influenced by the electron-withdrawing nature of the difluoromethoxy group. This effect renders the aromatic ring more susceptible to nucleophilic aromatic substitution, a critical process for synthesizing more complex molecules. innospk.com The substitution pattern on the benzene ring itself plays a crucial role in directing reactivity. For example, studies on the nitration of difluoromethoxy-substituted benzaldehydes have demonstrated that the position of other substituents (like chlorine or methoxy groups) dictates the position of nitration and the extent of side reactions, such as the replacement of the aldehyde group. nuph.edu.ua

Furthermore, the reactivity of compounds used to introduce the difluoromethoxy group has been studied. In the O-difluoromethylation of phenols using chlorodifluoromethyl aryl sulfones as difluorocarbene precursors, the electronic nature of the substituents on the aryl sulfone reagent significantly impacts reaction efficiency. cas.cn Electron-withdrawing groups on the sulfone reagent facilitate the generation of difluorocarbene, leading to higher yields of the desired difluoromethoxyarene product. cas.cn In contrast, when using chlorodifluoromethyl aryl ketones as precursors, the substituents on the aryl ketone have a less remarkable impact on reactivity. cas.cn This highlights a clear structure-reactivity relationship in the reagents used for synthesizing these valuable compounds.

Elucidation of Structure-Biological Activity Relationships